N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-13-12-21-10-8-18(9-11-21)20-19(22)17-7-6-15-4-2-3-5-16(15)14-17/h2-7,14,18H,8-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZIHJQBBJJJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE typically involves the reaction of 2-naphthoic acid with N-(2-methoxyethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups depending on the reagents used.
Scientific Research Applications
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Pyridin-4-yl)naphthalene-2-carboxamide Derivatives
The compound 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (1/1) () shares a naphthalene carboxamide backbone but replaces the piperidine moiety with a pyridine ring. Key differences include:
- Hydrogen Bonding : The pyridine derivative forms N–H⋯N and N–H⋯S hydrogen bonds with thiocyanate counterions, enhancing crystal lattice stability. In contrast, the piperidine derivative’s tertiary amine and methoxyethyl chain may favor different intermolecular interactions (e.g., C–H⋯O or van der Waals forces).
- Biological Activity : Pyridine-based carboxamides are often explored for antimicrobial or antitumor activity due to their aromatic heterocycle. Piperidine derivatives, however, are more commonly associated with central nervous system (CNS) targets (e.g., sigma receptors) owing to their lipophilicity and membrane permeability.
Azo-Functionalized Carboxamides
The compound 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide () introduces an azo (–N=N–) group and a hydroxy substituent. Key contrasts include:
- The methoxyethyl-piperidine derivative lacks such a group, prioritizing instead hydrogen-bond acceptor/donor interactions.
- Solubility: The hydroxyl and azo groups in may reduce solubility in nonpolar solvents compared to the methoxyethyl-piperidine derivative, which benefits from the ether oxygen’s polarity.
Substituent-Driven Property Modulation
The 2-methoxyethyl group on the piperidine nitrogen distinguishes the target compound from other N-substituted carboxamides:
- Methoxyethyl vs.
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers less strain and different conformational preferences than pyrrolidine (five-membered), affecting binding affinity in receptor-ligand interactions.
Structural and Functional Data Table
Research Findings and Implications
- Crystallography : highlights the importance of hydrogen bonding and π-π stacking (3.5929 Å) in stabilizing crystal structures. The target compound’s methoxyethyl group may disrupt such stacking, favoring amorphous solid forms.
- Pyridine derivatives () may instead target bacterial efflux pumps.
- Synthetic Challenges : The methoxyethyl group introduces synthetic complexity (e.g., protecting group strategies), contrasting with simpler N-alkylations in and .
Critical Analysis of Evidence Limitations
- focuses on crystallography, while emphasizes synthesis over bioactivity. Both lack pharmacokinetic or toxicity data relevant to the target compound.
- Contradictions arise in solubility predictions: ’s polar groups suggest low solubility, whereas the methoxyethyl group in the target compound may enhance it. Experimental validation is needed.
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-yl]naphthalene-2-carboxamide, with the CAS number 953991-71-4, is a synthetic organic compound featuring a naphthalene moiety linked to a piperidine derivative. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.4 g/mol. The structure includes a methoxyethyl group attached to the piperidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 953991-71-4 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in modulating receptor interactions and enzyme activities.
The compound's mechanism of action involves its interaction with specific molecular targets, likely including receptors and enzymes relevant to various physiological processes. The piperidine and naphthalene structures may facilitate binding to these targets, thereby influencing their activity.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuropharmacology : The piperidine component may contribute to neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, suggesting that this compound could be effective against certain bacterial strains.
Case Study 1: Anticancer Effects
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Case Study 2: Neuroprotective Effects
A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential role in neuroprotection and cognitive enhancement.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the piperidine ring have been shown to influence binding affinity and efficacy at target receptors.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
